4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo-
Description
4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- (CAS: 13097-10-4; molecular formula: C₉H₈N₂OS₂) is a rhodanine derivative characterized by a thiazolidinone core substituted at the C5 position with a phenylaminomethylene group and a thioxo moiety at C2 (Figure 1). This compound belongs to the 4-thiazolidinone family, a class of heterocycles renowned for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-hydroxy-5-(phenyliminomethyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9-8(15-10(14)12-9)6-11-7-4-2-1-3-5-7/h1-6,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXKUZGCYKHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC(=S)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425040 | |
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54530-77-7 | |
| Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- typically involves the condensation of thiosemicarbazide with aromatic aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Knoevenagel Condensation
The active methylene group at C5 undergoes nucleophilic attack on aldehydes or ketones to form arylidene derivatives. This reaction is typically catalyzed by bases (e.g., piperidine, ammonium acetate) in solvents like ethanol or toluene .
Example Reaction:
Key Conditions:
| Catalyst/Solvent | Temperature | Yield Range |
|---|---|---|
| Piperidine/Ethanol | Reflux | 60–85% |
| NHOAc/Toluene | 80–100°C | 70–90% |
Michael Addition
The C5 methylene group acts as a nucleophile, adding to α,β-unsaturated carbonyl compounds (e.g., arylidene malononitriles). This reaction proceeds in ethanol with piperidine as a base .
Mechanism:
-
Base deprotonates the methylene group.
-
Nucleophilic attack on the β-carbon of the α,β-unsaturated system.
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Elimination of malononitrile or cyanoacetate yields the 5-ene product .
Example:
Key Data:
Tautomerization
The phenylamino-methylene group exhibits tautomerism between phenylimino (major) and phenylamino (minor) forms. DFT calculations show the phenylimino tautomer is energetically favored (ΔG = −21.35 kcal/mol, K<sub>eq</sub> = 5.52 × 10³) .
Tautomeric Equilibrium Parameters:
| Substituent (R) | ΔG (kcal/mol) | K<sub>eq</sub> (298 K) |
|---|---|---|
| H | −21.35 | 5.52 × 10³ |
| Cl | −19.78 | 2.93 × 10³ |
| NO | −18.91 | 1.93 × 10⁻² |
Cyclocondensation
The compound participates in multicomponent reactions to form fused heterocycles. For example, reaction with ethyl 2-bromo-3-arylpropionates yields thiazolo[3,2-a]pyridine derivatives .
General Procedure:
-
React thiazolidinone with α-halocarbonyl compound (e.g., ethyl 2-bromo-3-arylpropionate).
Example Product:
Halogenation and Dehydrohalogenation
Bromination at C5 forms 5-bromo intermediates, which undergo dehydrobromination to regenerate the exocyclic double bond .
Reaction Sequence:
-
Bromination:
-
Dehydrobromination:
Conditions:
Dimerization
Under dehydrating conditions (e.g., SOCl), the compound dimerizes via C5–C5 coupling to form bis-thiazolidinones .
Example:
Key Data:
Reactivity with Thiols
The thioxo group (C=S) reacts with thiols (e.g., glutathione) via nucleophilic substitution, forming disulfide bonds .
Mechanism:
Biological Relevance:
Electrophilic Aromatic Substitution
The phenylamino group undergoes nitration or sulfonation at the para-position under acidic conditions.
Example:
Conditions:
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Nitration: Conc. HNO/HSO, 0–5°C.
-
Yield: 40–55%.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 4-thiazolidinones is their antimicrobial properties . Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a synthesized derivative showed potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% . The structural similarity to penicillin antibiotics has spurred investigations into their potential as alternative antimicrobial agents .
Antitumor Activity
Recent research has identified several 4-thiazolidinone derivatives as promising anticancer agents . A study reported that certain compounds displayed substantial inhibition of cell proliferation in various cancer cell lines, including hepatocellular carcinoma and colorectal adenocarcinoma . Specifically, a compound achieved an IC50 value lower than 10 μM against specific tumor cell lines, indicating strong antitumor potential .
Other Pharmacological Activities
Beyond antimicrobial and antitumor effects, 4-thiazolidinones have been explored for a range of other biological activities:
- Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity.
- Antidiabetic : Certain compounds have been reported to lower blood glucose levels.
- Anti-inflammatory : A few derivatives exhibited significant anti-inflammatory properties .
Industrial Applications
In addition to their medicinal uses, 4-thiazolidinones are employed in the industrial sector for:
- Synthesis of Specialty Chemicals : They serve as building blocks for more complex molecular structures used in various applications.
- Analytical Chemistry : The compound can be analyzed using high-performance liquid chromatography (HPLC), providing insights into its purity and concentration in formulations .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various 2-(arylimino)thiazolidin-4-one compounds against E. coli and S. aureus. The results are summarized in the table below:
| Compound | % Inhibition (E. coli) | % Inhibition (S. aureus) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | 91.66% |
| 2-(Phenyl-imino)thiazolidin-4-one | 53.84% | 75.00% |
| Reference Drug (Ampicillin) | 90.00% | 95.00% |
This table illustrates the varying degrees of antimicrobial activity among different derivatives compared to a standard antibiotic.
Case Study: Antitumor Activity
Another study focused on the antitumor effects of thiazolidinone derivatives across multiple cancer cell lines:
| Compound | IC50 (μM) (Caco2) | IC50 (μM) (HCT116) |
|---|---|---|
| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | <10 | <10 |
| Other Derivatives | >10 | >10 |
This data highlights the efficacy of specific thiazolidinone derivatives in inhibiting cancer cell growth.
Biological Activity
4-Thiazolidinone derivatives, particularly those with the structure 5-[(phenylamino)methylene]-2-thioxo-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and research findings related to this compound.
Chemical Structure and Synthesis
The compound 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- is characterized by a thiazolidinone ring fused with a phenylamino substituent. The synthesis typically involves the reaction of thiazolidinone derivatives with various amines and aldehydes under controlled conditions, leading to the formation of phenyl-substituted thiazolidinones.
1. Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit potent anticancer properties. For instance, compounds synthesized from thiazolidinones have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (H460) and colorectal adenocarcinoma (HT29) cells. The structure-activity relationship (SAR) indicates that substitutions on the phenyl ring can enhance anticancer activity. Notably, compounds with electron-withdrawing groups have shown improved efficacy against cancer cells .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | HT29 | 1.61 ± 1.92 |
| 2-(Methoxyphenyl-imino)thiazolidin-4-one | H460 | 1.98 ± 1.22 |
2. Antimicrobial Activity
The antimicrobial properties of thiazolidinones are well-documented, with studies showing effective inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds such as 2-(chlorophenyl-imino)thiazolidin-4-one demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and significant activity against Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 22 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 |
3. Antioxidant Activity
Thiazolidinones also exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity of various derivatives has been assessed using assays like ABTS and DPPH, revealing inhibition percentages ranging from 68.8% to 81.8%, particularly enhanced by halogen substitutions on the phenyl group .
Case Studies
Several studies have highlighted the effectiveness of thiazolidinone derivatives in clinical and experimental settings:
- Study on Anticancer Properties : A study evaluated a series of thiazolidinone derivatives for their cytotoxic effects on glioblastoma cells, demonstrating that specific substitutions significantly increased cell death rates compared to controls .
- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of synthesized thiazolidinones against multi-drug resistant strains, showing promising results that suggest potential for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues and Substituent Effects
The C5 position of 4-thiazolidinones is critical for modulating biological activity. Key analogs and their substituents include:
Key Observations :
- Electronic Effects: The phenylamino group introduces electron-donating resonance effects, contrasting with electron-withdrawing groups (e.g., nitro in ), which may alter redox potentials and receptor binding .
Anticancer Activity
- Target Compound: Demonstrates efficacy against multidrug-resistant (MDR) cancers, with structural studies emphasizing the importance of the phenylamino group at C5 for activity .
- Pyrazoline Hybrids (Les-4369) : Exhibit IC₅₀ values in the low micromolar range against leukemia and breast cancer cells, attributed to COX-2 inhibition .
- 5-(4-Methylphenyl)methylene Derivatives (MMPT) : Show comparable MDR reversal activity, but require an unsubstituted thiazolidine nitrogen for optimal efficacy .
Antimicrobial and Antiparasitic Activity
Structure-Activity Relationship (SAR)
- C5 Position: Electron-donating groups (e.g., phenylamino) enhance anticancer activity against MDR phenotypes . Bulky substituents (e.g., azulenyl) reduce solubility but improve redox activity .
- N3 Substitution :
Physicochemical and Electrochemical Properties
- Redox Behavior: The phenylamino group may stabilize radical intermediates, contrasting with azulenyl derivatives, which show distinct cyclic voltammetry profiles .
- Thermodynamic Stability: Molecular docking () suggests the phenylamino analog has moderate binding affinity to COX-2 (ΔG ≈ -8.5 kcal/mol), weaker than pyrazoline hybrids (ΔG ≤ -10 kcal/mol) .
Q & A
Q. What synthetic methodologies are optimal for preparing 4-thiazolidinone derivatives with a phenylamino-methylene substituent?
The synthesis typically involves a Knoevenagel condensation between active methylene heterocycles (e.g., 4-thiazolidinone) and aromatic aldehydes or oxo-compounds under acidic or catalytic conditions. For example, Schiff base intermediates are formed via condensation of aldehydes with thiosemicarbazides, followed by cyclization in acetic acid with sodium acetate . Yield optimization often requires adjusting stoichiometry, reaction time (e.g., 2–3 hours under reflux), and solvent systems (e.g., DMF-acetic acid mixtures) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 5-[(phenylamino)methylene]-4-thiazolidinones?
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=S at ~1200–1250 cm⁻¹, and NH/OH stretches at ~3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), exocyclic methylene protons (δ 5.0–5.5 ppm), and substituent-specific signals (e.g., morpholinyl protons at δ 2.8–3.6 ppm) .
- X-ray crystallography : Resolves stereochemistry (Z/E configuration) and intermolecular interactions (e.g., hydrogen bonding) .
Q. What preliminary biological screening assays are recommended for assessing 4-thiazolidinone derivatives?
- Anticancer activity : MTT assays against cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorometric assays targeting kinases, carbonic anhydrases, or proteases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-thiazolidinone derivatives for anticancer applications?
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhance cytotoxicity by improving electrophilicity and target binding .
- Heterocyclic hybridization : Conjugation with indole or benzothiazole moieties improves pharmacokinetic properties (e.g., logP, solubility) and apoptosis induction .
- Stereoelectronic tuning : Z-configuration at the exocyclic methylene enhances steric complementarity with enzyme active sites .
Q. What mechanistic insights explain the bioactivity of 5-[(phenylamino)methylene]-4-thiazolidinones?
- Covalent inhibition : The thioxo group forms disulfide bonds with cysteine residues in target enzymes (e.g., EGFR, VEGFR2), disrupting signaling pathways .
- ROS induction : Electrophilic substituents (e.g., nitro, iodo) generate reactive oxygen species (ROS), triggering mitochondrial apoptosis in cancer cells .
- DNA intercalation : Planar aromatic systems (e.g., anthracene hybrids) intercalate into DNA, inducing strand breaks .
Q. How do computational methods aid in the rational design of 4-thiazolidinone-based therapeutics?
- Docking simulations : Predict binding modes with targets (e.g., tubulin, topoisomerase II) using AutoDock or Glide .
- QSAR modeling : Correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with bioactivity to prioritize derivatives .
- ADMET prediction : SwissADME or pkCSM tools assess drug-likeness (e.g., CYP450 inhibition, BBB permeability) .
Q. What strategies mitigate stability challenges (e.g., photodegradation) in 4-thiazolidinone derivatives?
- Photocatalytic stability : Nano-ZnO catalysts degrade derivatives under UV light, with pseudo-first-order kinetics (kobs = 1.8–4.4 × 10⁻² min⁻¹) influenced by pH (9–13) .
- Protective formulations : Microencapsulation in PLGA nanoparticles reduces hydrolysis of the thiazolidinone ring in physiological buffers .
Methodological Considerations
Q. How can regioselectivity issues in Knoevenagel condensations be resolved during synthesis?
- Catalyst optimization : Piperidine or ammonium acetate in ethanol selectively promotes condensation at the endocyclic methylene (position 5) over exocyclic sites .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing transition states .
Q. What analytical challenges arise in quantifying 4-thiazolidinone derivatives in biological matrices?
- HPLC-MS/MS : Use C18 columns with mobile phases (acetonitrile/0.1% formic acid) and MRM transitions for sensitive detection (LOQ < 10 ng/mL) .
- Interference mitigation : Solid-phase extraction (SPE) removes endogenous thiols that react with the thioxo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
